molecular formula C16H15ClN2O3S B3934769 N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide

N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide

Cat. No. B3934769
M. Wt: 350.8 g/mol
InChI Key: AAYMXVINIYMAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide, also known as S-Nitrosothiol, is a compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the amino acid cysteine and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide is complex and involves the release of nitric oxide. Nitric oxide is a signaling molecule that plays a key role in a wide range of physiological processes. N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide releases nitric oxide in a controlled manner and has been shown to modulate the activity of a variety of proteins.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been used to study the role of nitric oxide in inflammation. It has also been shown to modulate the activity of a variety of proteins, including enzymes involved in signal transduction and gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide is its ability to release nitric oxide in a controlled manner. This makes it a valuable tool for studying the effects of nitric oxide on protein function. However, the compound is relatively unstable and can break down over time, which can limit its usefulness in some experiments.

Future Directions

There are many potential future directions for research on N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide. One area of interest is the development of new synthesis methods that can increase the yield and purity of the compound. Another area of interest is the development of new applications for the compound, such as its use as a therapeutic agent for inflammatory diseases. Additionally, research on the mechanism of action of N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide could lead to the development of new drugs that target nitric oxide signaling pathways.

Scientific Research Applications

N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide has been used in a wide range of scientific research applications. It has been shown to have anti-inflammatory properties and has been used to study the role of nitric oxide in inflammation. It has also been used as a tool for studying the effects of nitric oxide on protein function and has been shown to modulate the activity of a variety of proteins.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-14-5-1-12(2-6-14)9-18-16(20)11-23-10-13-3-7-15(8-4-13)19(21)22/h1-8H,9-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYMXVINIYMAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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